molecular formula C13H14N4O3S B5830755 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B5830755
M. Wt: 306.34 g/mol
InChI Key: IWFDHOJSOFINRE-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal and agricultural chemistry. The presence of the thiadiazole ring and the nitrobenzamide moiety in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

3-methyl-4-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-4-5-10(17(19)20)8(3)6-9/h4-7H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFDHOJSOFINRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3-methyl-4-nitrobenzoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product formed is the corresponding nitro compound.

    Reduction: The major product formed is the corresponding amino compound.

    Substitution: The major products formed depend on the nucleophile used in the reaction.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: It has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new pesticides and herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways in the cell. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: This compound has a similar thiadiazole ring but a different substituent, leading to different biological activities.

    N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenylisoxazole-4-carboxamide: This compound has a similar thiadiazole ring but a different aromatic ring, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

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